Etoposide (alpha/beta Mixture)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H32O13 |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29?/m1/s1 |
InChI Key |
VJJPUSNTGOMMGY-PJVTZUROSA-N |
SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Origin of Product |
United States |
Structural Biology and Mechanism of Action of Etoposide
Interaction with Topoisomerase II Isoforms (TopoIIα and TopoIIβ) at the Molecular Level
Human cells express two isoforms of topoisomerase II, alpha (TopoIIα) and beta (TopoIIβ). oup.com TopoIIα is highly expressed in proliferating cells and is crucial for DNA replication and chromosome segregation, while TopoIIβ is present in both dividing and non-dividing cells and is involved in transcriptional processes. oup.complos.org Etoposide (B1684455) targets both TopoIIα and TopoIIβ, though the interaction and consequences may differ. plos.orgnih.gov The inhibition of the alpha isoform is primarily associated with etoposide's anti-tumour activity, whereas the inhibition of the beta isoform has been linked to potential carcinogenic effects, such as the development of treatment-related leukemias. drugbank.compharmgkb.org Research using isoform-specific immunofluorescence has confirmed that etoposide induces covalent complexes with both TopoIIα and TopoIIβ in human leukemic cells, demonstrating that both are direct in vivo targets. nih.gov
The core mechanism of etoposide involves its interference with the catalytic cycle of topoisomerase II. patsnap.com This enzyme functions by creating a transient double-strand break in one DNA segment (the G-segment) to allow another segment (the T-segment) to pass through, thereby resolving DNA tangles and supercoils. researchgate.netportlandpress.com After the passage, the enzyme re-ligates the broken DNA strands. wikipedia.org Etoposide acts by binding to and stabilizing the "cleavage complex," which is the transient covalent intermediate formed between topoisomerase II and the cleaved DNA. nih.govresearchgate.net
By stabilizing this ternary complex (Topoisomerase II-DNA-Etoposide), the drug effectively prevents the re-ligation step of the enzymatic reaction. mdpi.comwikipedia.org Structural studies reveal that etoposide achieves this by inserting itself into the DNA at the site of cleavage, physically obstructing the enzyme's ability to reseal the break. oup.comnih.gov This inhibition leads to an accumulation of protein-linked DNA breaks throughout the genome, which are highly toxic to the cell. nih.govnih.gov
Etoposide's interaction induces significant conformational changes in the topoisomerase II enzyme that contribute to the stabilization of the cleavage complex. mdpi.com Upon binding, etoposide promotes a structural shift where the two dyad-related monomers of the enzyme slide away from each other, which is thought to further inhibit the DNA re-ligation reaction. nih.gov In the etoposide-bound Topoisomerase IIβ, the TOPRIM domain rotates toward the dimer interface, causing the DNA-gate to crack open. researchgate.net
Furthermore, single-molecule studies have revealed that etoposide induces topoisomerase II to trap DNA loops, which compacts the DNA and restructures its topology. researchgate.net This loop trapping occurs after ATP hydrolysis but before the transport DNA strand is ejected from the enzyme. researchgate.net These drug-induced allosteric and conformational shifts convert the essential enzyme into a stable roadblock on the DNA, preventing its normal function and contributing to its cytotoxic effect. researchgate.net
Etoposide is composed of a polycyclic ring system (rings A–D), a pendant E-ring, and a glycosidic moiety. nih.govacs.org Specific parts of this structure are critical for its interaction with the Topoisomerase II-DNA complex.
A-Ring, B-Ring, and E-Ring : Saturation transfer difference NMR spectroscopy has shown that protons on the A-ring, B-ring, and the pendent E-ring interact directly with topoisomerase II in the binary enzyme-drug complex. nih.govacs.org These interactions are considered crucial for the initial binding of the drug to the enzyme. nih.govrsc.org
D-Ring : While the D-ring shows limited contact with the enzyme itself, it appears to have important interactions with the DNA within the ternary complex. nih.govacs.org Alterations to the D-ring weaken etoposide's binding and reduce its ability to enhance DNA cleavage. acs.org
Glycosidic Moiety (Sugar) : The sugar moiety at the C4 position does not appear to interact significantly with the topoisomerase II enzyme. nih.govoup.comacs.org However, it does play a role in the ternary complex, with studies suggesting it interacts with the DNA. rsc.org Its removal has a negligible effect on the drug's activity against the purified enzyme. oup.com
Table 1: Functional Roles of Etoposide's Chemical Moieties in TopoII Interaction
| Chemical Moiety | Interaction Role | Supporting Evidence |
|---|---|---|
| A-Ring & B-Ring | Direct interaction with Topoisomerase II enzyme in the binary complex. nih.govacs.orgnih.gov | NMR spectroscopy indicates proton interactions with the enzyme. acs.org Considered a driver for binding. nih.gov |
| E-Ring (Pendent Ring) | Direct interaction with Topoisomerase II enzyme. nih.govacs.org Important for drug function. rsc.org | NMR spectroscopy shows interaction of methoxyl protons and H2'/H6' protons with the enzyme. acs.org |
| D-Ring | Interacts with DNA within the ternary complex, rather than the enzyme directly. acs.org | Alterations weaken drug binding in the ternary complex and reduce DNA cleavage enhancement. acs.org |
| C4 Glycosidic Moiety | Limited to no contact with the enzyme in the binary complex. nih.govacs.org Interacts with DNA in the ternary complex. rsc.org | NMR studies show no significant signals for enzyme interaction. nih.govacs.org Its removal has a negligible effect on in vitro activity. oup.com |
Induction of DNA Damage and Repair Pathway Activation in Experimental Models
The stabilization of cleavage complexes by etoposide results in the accumulation of DNA lesions. researchgate.netpatsnap.com When cellular machinery, such as DNA replication forks or transcription complexes, collides with these trapped topoisomerase II complexes, the transient breaks are converted into permanent DNA strand breaks. researchgate.netnih.gov This damage triggers a robust cellular response aimed at repairing the DNA and determining the cell's fate. patsnap.com
Although topoisomerase II's natural function involves creating a transient double-strand break (DSB), etoposide's mechanism is more complex. nih.gov Because etoposide can bind independently to each of the two subunits of the topoisomerase II homodimer and inhibit their re-ligation reactions separately, its action can result in both single-strand breaks (SSBs) and double-strand breaks (DSBs). plos.orgnih.gov The accumulation of these protein-linked DNA breaks is the primary macromolecular effect of etoposide, ultimately destabilizing the genome. nih.govnih.gov
The presence of etoposide-induced DNA breaks, particularly DSBs, activates a complex signaling network known as the DNA Damage Response (DDR). d-nb.info This response is initiated by sensor proteins that recognize the damaged DNA.
γH2AX : A key early event in the DDR is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX. d-nb.info This phosphorylation is mediated by kinases such as ATM (Ataxia-Telangiectasia Mutated). d-nb.infooup.com γH2AX serves as a sensitive biomarker for DSBs, accumulating at the sites of damage to form nuclear foci that recruit a host of DNA repair proteins. d-nb.infooup.com Studies in various cellular models, including human T cells and glioblastoma lines, show that etoposide treatment leads to a dose-dependent increase in γH2AX. d-nb.infonih.gov
p53 : The tumor suppressor protein p53 is a critical regulator of the cellular response to genomic stress. oup.com Following DNA damage, p53 is stabilized and activated, often through phosphorylation by kinases like ATM. d-nb.infooup.com Activated p53 can then orchestrate cell fate decisions, including cell cycle arrest to allow for DNA repair or, if the damage is too severe, the initiation of apoptosis (programmed cell death). patsnap.comoup.com In cellular models, etoposide treatment has been shown to induce the phosphorylation and activation of p53, which in turn can trigger downstream apoptotic pathways. patsnap.comd-nb.info
Table 2: Key DNA Damage Response Sensors Activated by Etoposide
| Sensor/Marker | Role in Response to Etoposide | Mechanism of Activation |
|---|---|---|
| γH2AX | A sensitive marker for DNA double-strand breaks (DSBs). d-nb.infonih.gov Forms foci at damage sites to recruit repair machinery. oup.com | Phosphorylation of histone H2AX on serine 139 by kinases like ATM upon detection of DSBs. d-nb.infooup.com |
| p53 | A tumor suppressor that acts as a central node in the DNA damage response. patsnap.com It can induce cell cycle arrest or apoptosis. oup.com | Stabilized and activated via post-translational modifications (e.g., phosphorylation by ATM) in response to DNA damage signals. d-nb.infooup.com |
| ATM (Ataxia-Telangiectasia Mutated) | A primary kinase that senses DSBs and phosphorylates downstream targets, including H2AX and p53, to initiate the signaling cascade. d-nb.infooup.com | Activated by autophosphorylation in the presence of DSBs. d-nb.info Forms a positive feedback loop with γH2AX. oup.com |
Cellular and Molecular Effects of Etoposide in Research Contexts
Cell Cycle Arrest and Progression Modulation
Etoposide (B1684455) is a potent modulator of the cell cycle, primarily known for its ability to induce arrest at specific phases, allowing researchers to study the intricate mechanisms of cell cycle control and DNA damage responses.
A hallmark of etoposide's activity in proliferating cell lines is the induction of cell cycle arrest in the G2/M phase. jci.orgaacrjournals.orgnih.govresearchgate.net This effect is a direct consequence of its mechanism of action as a topoisomerase II inhibitor. By stabilizing the covalent complex between topoisomerase II and DNA, etoposide creates DNA double-strand breaks (DSBs). jci.org The presence of these breaks activates the DNA damage response (DDR) network, which in turn triggers cell cycle checkpoints to halt progression into mitosis, allowing time for DNA repair. jci.orgnih.gov
In numerous studies, treatment of various cell lines with etoposide has been shown to lead to a significant accumulation of cells in the G2/M phase, as determined by flow cytometry analysis of DNA content. jci.orgaacrjournals.orgresearchgate.net For instance, in SV-40-transformed ATM-deficient and normal skin fibroblasts, treatment with 1 μM etoposide for 16 hours resulted in a clear G2/M accumulation. jci.org Similarly, in CEM and MOLT-4 lymphoblastoid cell lines, exposure to 0.5 μM etoposide led to up to 80% of cells accumulating at G2/M by 24 hours. aacrjournals.org This G2/M arrest is often associated with an increase in the levels of key regulatory proteins such as cyclin B1. aacrjournals.orgnih.gov The p53 tumor suppressor protein can play a crucial role in this process by repressing the promoters of cyclin B1/CDK1, thus preventing mitotic entry. nih.gov However, G2/M arrest can also occur through p53-independent pathways, often controlled by the ATM/ATR protein kinases. nih.gov
Table 1: Etoposide-Induced G2/M Arrest in Various Cell Lines
| Cell Line | Etoposide Concentration | Duration of Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| SV-40 Transformed Fibroblasts | 1 μM | 16 hours | G2/M phase accumulation | jci.org |
| CEM and MOLT-4 | 0.5 μM | 24 hours | Up to 80% of cells in G2/M | aacrjournals.org |
| HCT116 (Colon Cancer) | 10 μM | 24-48 hours | Strong, dose-dependent G2/M arrest | researchgate.net |
| Neural Progenitor Cells | 4 mg/kg (in vivo) | - | p53-dependent G2/M arrest | nih.gov |
In addition to G2/M arrest, etoposide also impacts the S phase of the cell cycle by inhibiting DNA replication and inducing replication stress. aacrjournals.orgnih.govaacrjournals.org The formation of etoposide-stabilized topoisomerase II-DNA cleavage complexes presents a physical barrier to the progression of replication forks. The collision of these forks with the cleavage complexes can lead to their collapse and the generation of DSBs. tandfonline.com
This interference with DNA replication is a key aspect of etoposide's cellular activity. In S-phase cells, etoposide treatment leads to the dispersal of replication factories and the formation of large nuclear foci containing the single-stranded DNA binding protein, Replication Protein A (RPA). nih.govaacrjournals.orgplos.org The formation of these RPA foci is a marker of replication stress and is dependent on the activity of the ATR kinase. nih.govoncotarget.com Studies have shown that at low concentrations, etoposide-induced RPA foci are primarily observed in S-phase cells and are dependent on ongoing replication. plos.org At higher concentrations, these foci can also be seen in G2 cells, indicating a transcription-dependent mechanism of DSB induction as well. plos.org The inhibition of DNA synthesis by etoposide is a complex process involving the ATR/Chk1 pathway and the Nbs1 protein, which cooperate to halt replication in response to the drug-induced damage. aacrjournals.org
Programmed Cell Death Pathways in Experimental Systems
Etoposide is a potent inducer of programmed cell death, a critical process for eliminating damaged or unwanted cells. It activates multiple cell death pathways, including apoptosis and autophagy, often in a context-dependent manner.
Etoposide is widely recognized for its ability to induce apoptosis, or programmed cell death, in a variety of cell types. This process can be mediated through both caspase-dependent and caspase-independent pathways. aacrjournals.orgfrontiersin.orgnih.gov The induction of apoptosis is a primary consequence of the DNA damage caused by etoposide. nih.gov
In many experimental systems, etoposide-induced apoptosis is characterized by the activation of a cascade of proteases known as caspases. aacrjournals.orgnih.goviiarjournals.org Treatment with etoposide can lead to the activation of initiator caspases, such as caspase-9, which is often triggered by the release of cytochrome c from the mitochondria. nih.gov Activated caspase-9 then cleaves and activates effector caspases, including caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. nih.goviiarjournals.org For instance, in DA-1 lymphoma cells, etoposide treatment resulted in a 20-30 times higher caspase-3 activity compared to untreated cells. iiarjournals.org The activation of caspases can be detected by observing the cleavage of their substrates, such as poly(ADP-ribose) polymerase (PARP) and lamin B. aacrjournals.org
Interestingly, the concentration of etoposide can influence the specific apoptotic pathway that is activated. frontiersin.orgnih.gov High concentrations of etoposide (e.g., 50 μM) in myeloid leukemia cell lines tend to induce a rapid, caspase-3-mediated apoptosis. frontiersin.orgnih.gov In contrast, lower concentrations (e.g., 0.5 μM) can trigger a slower, caspase-2-dependent but caspase-3-independent form of apoptosis. frontiersin.orgnih.gov This highlights the complexity of the cellular response to etoposide and suggests that different signaling pathways can be engaged depending on the level of DNA damage.
Autophagy, a cellular process involving the degradation of cellular components within lysosomes, can also be induced by etoposide. spandidos-publications.comnih.govrupress.org The role of autophagy in response to etoposide treatment is complex and highly context-dependent, acting as either a pro-survival or a pro-death mechanism. spandidos-publications.comrupress.orgnih.gov
In some cellular contexts, autophagy appears to be a protective response to etoposide-induced stress. nih.gov For example, in HepG2 human hepatoma cells, etoposide treatment led to an increase in autophagic vacuoles and the upregulation of the autophagy marker LC3-II. nih.gov Inhibition of autophagy in these cells, either through chemical inhibitors like 3-methyladenine (B1666300) (3MA) or by silencing the expression of Beclin-1, enhanced etoposide-induced cell death. nih.gov This suggests that in this system, autophagy promotes cell survival.
Beyond its direct effects on DNA and topoisomerase II, etoposide treatment can also lead to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. nih.govresearchgate.netresearchgate.net ROS are chemically reactive molecules containing oxygen that can damage cellular components, including DNA, proteins, and lipids. nih.gov
The production of ROS by etoposide can contribute to its cytotoxic effects. researchgate.netaacrjournals.org For instance, in human kidney proximal tubule (HK-2) cells, etoposide was shown to increase ROS production, which was linked to cytotoxicity. researchgate.net The generation of ROS can be a consequence of mitochondrial damage induced by the drug. researchgate.net In some cancer cells, the selective killing of oncogenic cells by etoposide has been attributed to an increase in ROS-mediated damage. aacrjournals.org The link between etoposide, oxidative stress, and cell death is further supported by the observation that ROS scavengers, such as N-acetyl-l-cysteine, can partially protect cells from etoposide-induced apoptosis. tandfonline.comaacrjournals.org Etoposide-induced oxidative stress can also have broader biological consequences, such as driving the emergence of antibiotic resistance in bacteria present within a tumor microenvironment. nih.gov
Modulation of Intracellular Signaling Networks
Etoposide, a well-established topoisomerase II inhibitor, exerts its cytotoxic effects not only through the induction of DNA strand breaks but also by profoundly modulating key intracellular signaling networks that govern cell fate decisions such as survival, proliferation, and apoptosis. Research has illuminated the intricate interplay between etoposide and several critical signaling pathways, including the MAPK/ERK, PI3K/Akt/mTOR, and p53 pathways. Understanding these molecular perturbations is crucial for elucidating the full spectrum of etoposide's mechanism of action in various cellular contexts.
The Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cellular processes like proliferation and survival. mdpi.com Etoposide-induced DNA damage triggers the activation of the MAPK pathway. nih.govresearchgate.net In human kidney proximal tubule (HK-2) cells, etoposide treatment leads to the activation of ERK. nih.govresearchgate.netnih.gov
Inhibition of the ERK pathway has been shown to protect against etoposide-induced cytotoxicity. nih.govresearchgate.netnih.gov Specifically, using pharmacological inhibitors of MEK1/2 (which are upstream kinases of ERK), such as U0126, mitigates the cytotoxic effects of etoposide. researchgate.net This protective effect is associated with a decrease in DNA damage and a reduction in the activity of caspase 3/7, key executioners of apoptosis. nih.govresearchgate.netnih.gov Furthermore, ERK inhibition prevents the etoposide-induced rupture of the nuclear envelope and subsequent DNA leakage. nih.govresearchgate.net This suggests that ERK activation is a critical step in the apoptotic cascade initiated by etoposide in these cells. mdpi.comnih.gov
Interestingly, the activation of ERK by etoposide appears to be independent of reactive oxygen species (ROS) generation, another consequence of etoposide treatment. nih.gov While ROS contributes to necrosis, ERK activation specifically drives the apoptotic pathway. nih.gov The table below summarizes the key proteins involved in the MAPK/ERK pathway that are affected by etoposide.
| Protein/Molecule | Role in Pathway | Effect of Etoposide | Reference |
| ERK (Extracellular signal-Regulated Kinase) | Key signaling kinase | Activated (phosphorylated) | nih.govresearchgate.net |
| MEK1/2 | Upstream kinase of ERK | Not directly mentioned, but its inhibition blocks ERK activation | researchgate.net |
| caspase 3/7 | Executioner caspases in apoptosis | Activated downstream of ERK | nih.govresearchgate.net |
| γ-H2AX | Marker of DNA double-strand breaks | Increased, but reduced by ERK inhibitors | researchgate.net |
| PARP1 | DNA repair enzyme, cleavage indicates apoptosis | Cleaved (C-PARP1), but reduced by ERK inhibitors | researchgate.net |
| ATF3 | Transcription factor involved in stress response | Expression decreased by ERK inhibitors | researchgate.net |
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling network that promotes cell survival, growth, and proliferation. nih.govmdpi.com Dysregulation of this pathway is a common feature in many cancers. nih.govmdpi.com The PI3K/Akt/mTOR pathway is known to interact with other signaling cascades, creating a complex network that regulates cellular responses to stimuli like etoposide. nih.govoncotarget.com
In the context of certain cancers, such as medulloblastoma, there is evidence of synergy between etoposide and inhibitors of the PI3K pathway. oaepublish.com For instance, the pan-PI3K inhibitor GDC-0941 has been shown to have anti-proliferative and pro-apoptotic effects that are enhanced when combined with etoposide. oaepublish.com This suggests that the activation of the PI3K/Akt pathway may represent a survival signal that counteracts the cytotoxic effects of etoposide, and that inhibiting this pathway can sensitize cancer cells to the drug.
The crosstalk between the PI3K/Akt/mTOR and other pathways is extensive. For example, mTOR can influence PI3K signaling through a feedback loop involving S6K and IRS1. oncotarget.com Furthermore, in some cellular contexts, the activation of mTORC1 can be independent of PI3K/Akt and may be regulated by the ERK/MAPK pathway. haematologica.org This intricate interplay highlights the complexity of the cellular response to etoposide, where the ultimate outcome of cell death or survival is determined by the balance of signals from multiple interconnected pathways.
| Component | Role in Pathway | Interaction with Etoposide | Reference |
| PI3K (Phosphatidylinositol 3-kinase) | Key upstream kinase | Inhibition can synergize with etoposide's cytotoxic effects | oaepublish.com |
| Akt (Protein Kinase B) | Central signaling node for survival | Activated downstream of PI3K; its inhibition is a therapeutic target | oaepublish.com |
| mTOR (mammalian Target of Rapamycin) | Regulates cell growth and proliferation | Part of a complex network with feedback loops influencing PI3K signaling | oncotarget.com |
| GDC-0941 | pan-PI3K inhibitor | Shows synergistic anti-cancer effects with etoposide | oaepublish.com |
The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage. nih.gov Following etoposide-induced DNA damage, p53 is activated and stabilized, leading to its accumulation in the nucleus. nih.govresearchgate.net Activated p53 functions as a transcription factor, regulating the expression of a wide array of genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.govoup.com
One of the key post-translational modifications that signals p53 activation is the phosphorylation of serine 15 (Ser15). researchgate.netoup.com Treatment with etoposide leads to a significant increase in Ser15-phosphorylated p53. oup.com This modification is crucial for the efficient transactivation of p53-responsive promoters. oup.com
Upon activation, p53 orchestrates a transcriptional program by binding to the promoter regions of its target genes. Research has identified several key downstream genes that are upregulated following etoposide treatment in a p53-dependent manner. These include:
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest, providing time for DNA repair. nih.gov Etoposide treatment stimulates the recruitment of p53 to the p21 promoter. oup.com
PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein belonging to the BH3-only family that initiates the mitochondrial pathway of apoptosis. nih.gov
BAX: Another pro-apoptotic protein that is transcriptionally activated by p53. researchgate.net
NOXA: A pro-apoptotic BH3-only protein that also contributes to the mitochondrial apoptotic pathway. researchgate.net
Interestingly, the extent of p53-dependent transcriptional activation can vary depending on the concentration of etoposide. Higher concentrations tend to induce a robust transcriptional response, while lower concentrations may still induce apoptosis through transcription-independent functions of p53, particularly its direct actions at the mitochondria. nih.gov The table below details the key genes and proteins in the p53 pathway influenced by etoposide.
| Gene/Protein | Function | Effect of Etoposide | Reference |
| p53 | Tumor suppressor, transcription factor | Activated and stabilized; phosphorylated at Ser15 | nih.govresearchgate.netoup.com |
| p21 (CDKN1A) | Cell cycle inhibitor | Upregulated | nih.gov |
| PUMA | Pro-apoptotic protein | Upregulated | nih.gov |
| BAX | Pro-apoptotic protein | Upregulated | researchgate.net |
| NOXA | Pro-apoptotic protein | Upregulated | researchgate.net |
| MDM2 | Negative regulator of p53 | Its inhibition can activate p53 | oup.com |
Preclinical Pharmacological Studies and Metabolic Considerations
The preclinical evaluation of etoposide (B1684455) in animal models has been instrumental in elucidating its pharmacokinetic and metabolic characteristics, which are crucial for understanding its therapeutic action and potential for drug interactions.
Absorption and Distribution Studies in Preclinical Models
Pharmacokinetic studies in animal models, such as rats, have been fundamental in characterizing the absorption and distribution of etoposide. Following intravenous administration in Sprague-Dawley rats, etoposide exhibits a biphasic decay profile, indicating a rapid initial distribution phase followed by a slower elimination phase. tandfonline.com The distribution half-life has been reported to be approximately 1.5 hours. drugbank.com
Tissue distribution studies in male Sprague-Dawley rats revealed that etoposide distributes to various tissues. tandfonline.comspandidos-publications.com Notably, higher concentrations of the drug are observed in organs of the mononuclear phagocyte system (MPS), such as the liver, lungs, and spleen. tandfonline.comtandfonline.com For instance, when administered in a liposomal formulation, a significantly higher percentage of the administered dose was found in MPS-associated tissues compared to a standard intravenous solution. tandfonline.comtandfonline.com Specifically, 37% of the liposomal etoposide was detected in the lungs, liver, and spleen after 0.5 hours, compared to 11% for the standard formulation. tandfonline.com After 3 hours, these values were 20% and 2%, respectively. tandfonline.com
Etoposide has been detected in the saliva, myometrium, and both healthy and tumorous brain tissue. pfizer.combccancer.bc.ca However, its penetration into the central nervous system is generally poor. pfizer.com Studies in nude mice with human choriocarcinoma xenografts showed that tumor tissue concentrations of etoposide were about 30% of the plasma levels. nih.gov The apparent volume of distribution at steady state is substantial, ranging from 18 to 29 liters, suggesting extensive tissue uptake. drugbank.com
The following table summarizes key pharmacokinetic parameters of etoposide in Sprague-Dawley rats following intravenous administration of a commercial formulation (ETPI) and two liposomal formulations (H:E and H:E:PG).
Pharmacokinetic Parameters of Etoposide in Rats
| Parameter | ETPI | H:E | H:E:PG |
|---|---|---|---|
| Cmax (µg/mL) | 4.4 ± 1.7 | 10.8 ± 7.1 | 4.5 ± 1.5 |
| t1/2α (h) | 0.11 ± 0.05 | 0.24 ± 0.14 | 0.13 ± 0.04 |
| t1/2β (h) | 1.00 ± 0.35 | 2.96 ± 0.47 | 2.30 ± 0.35 |
| Cl (L/h) | 0.71 ± 0.06 | 0.46 ± 0.06 | 0.45 ± 0.03 |
| Vdss (L) | 1.39 ± 0.52 | 1.05 ± 0.18 | 1.36 ± 0.18 |
| AUC (mg·h/L) | 1.74 ± 0.18 | 2.23 ± 0.36 | 3.33 ± 0.23 |
| MRT (h) | 1.71 ± 0.41 | 2.57 ± 0.73 | 3.19 ± 0.57 |
Data presented as mean ± SE (n ≥ 3). Adapted from Sistla et al., 2009. tandfonline.com
Metabolism and Metabolite Formation (e.g., Catechol, Quinone Metabolites) Relevant to Mechanism/Activity
Etoposide undergoes extensive metabolism, primarily through O-demethylation of the dimethoxyphenol ring, a reaction catalyzed by the cytochrome P450 (CYP) 3A4 isoenzyme. drugbank.compharmgkb.org This process leads to the formation of the etoposide catechol metabolite. pharmgkb.orgnih.gov This catechol metabolite is not an inactive byproduct; it retains biological activity against topoisomerase II. nih.gov
The catechol can be further oxidized to form a highly reactive etoposide quinone. nih.govaacrjournals.org This conversion can be catalyzed by cellular oxidases and peroxidases, such as myeloperoxidase, which is abundant in bone marrow progenitor cells. nih.govpharmgkb.orgacs.org The formation of these reactive metabolites, particularly the quinone, is thought to play a significant role in both the therapeutic and toxic effects of etoposide. nih.govaacrjournals.org The etoposide quinone is a Michael acceptor and can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage. aacrjournals.org Furthermore, the redox cycling of etoposide catechol can generate reactive oxygen species, which can induce DNA damage directly or through lipid peroxidation. aacrjournals.org
Studies have shown that etoposide catechol and quinone can enhance enzyme-mediated DNA cleavage to a similar or even greater extent than the parent drug. nih.gov In the absence of reducing agents, etoposide quinone was found to be approximately 5-fold more active than etoposide in inducing topoisomerase IIα-mediated DNA cleavage. nih.gov This suggests that the metabolic activation of etoposide to its catechol and quinone forms is a critical step in its mechanism of action. pfizer.compharmgkb.org
Pharmacodynamics in Experimental Systems
The pharmacodynamic effects of etoposide are centered on its ability to interfere with DNA replication and cell division, ultimately leading to cell death. These effects are dose-dependent and are mediated through its interaction with topoisomerase II.
Dose-Dependent Cellular Responses in vitro
The cellular response to etoposide in vitro is highly dependent on the concentration of the drug. drugbank.com At high concentrations (10 µg/mL or more), etoposide causes the lysis of cells as they enter mitosis. drugbank.compfizer.comfda.gov In contrast, at lower concentrations (0.3 to 10 µg/mL), the drug inhibits cells from entering the prophase stage of mitosis. drugbank.compfizer.comfda.gov This demonstrates a biphasic dose-response relationship.
Studies in various cancer cell lines have further elucidated this dose-dependent effect. For example, in leukemic cell lines, the cytotoxicity of etoposide is dependent on both the concentration and the duration of exposure. nih.gov In small cell lung cancer (SCLC) cell lines, varying sensitivities to etoposide have been observed, with IC50 values (the concentration required to inhibit the growth of 50% of cells) differing between cell lines. aacrjournals.org For instance, after 48 hours of treatment, the GLC-14 SCLC cell line had an IC50 of 12.4 µmol/L, while the more resistant GLC-16 line had an IC50 of 51.8 µmol/L. aacrjournals.org Similarly, ovarian cancer cell lines exhibit a range of sensitivities to etoposide, with IC50 values for A2780 and SKOV3 cells being 112 nM and 1.9 µM, respectively, while the OVCAR3 cell line was found to be resistant with an IC50 of 29.1 µM after 72 hours of treatment. researchgate.net
The following table illustrates the dose-dependent cleavage of porcine embryos after exposure to etoposide.
Effect of Etoposide on Porcine Embryo Cleavage
| Etoposide Concentration (µg/mL) | Cleavage Rate at 28h (%) | Cleavage Rate at 48h (%) |
|---|---|---|
| 0 (Control) | 82.87 | 86.38 |
| 25 | 56.41 | 73.09 |
| 50 | 42.20 | 70.62 |
| 100 | 29.35 | 64.00 |
Adapted from Wang et al., 2015. plos.org
Impact on Enzyme Activity and DNA Topology in vivo
The primary molecular target of etoposide is the nuclear enzyme topoisomerase II. cuni.cznih.gov This enzyme plays a crucial role in managing the topological state of DNA by creating transient double-stranded breaks, allowing for processes like DNA replication and chromosome segregation to occur without entanglement. cuni.cznih.gov Etoposide acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and DNA, known as the cleavage complex. mdpi.comnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of protein-linked DNA double-strand breaks. cuni.cznih.gov
In vivo, this interaction has profound consequences for DNA topology and cellular function. The accumulation of DNA breaks triggers a cellular damage response, which can lead to cell cycle arrest, primarily in the G2 and S phases, and ultimately apoptosis. mdpi.comdrugbank.com Studies in mouse models have shown that etoposide can induce chromosomal aberrations, including acentric fragments and deletions, in spermatocytes. pnas.org This highlights the potent in vivo effect of etoposide on DNA integrity.
The interaction of etoposide with topoisomerase II is isoform-specific. The antitumor activity of etoposide is primarily attributed to its inhibition of the topoisomerase II alpha isoform, which is more abundant in rapidly proliferating cells. drugbank.compharmgkb.org Conversely, the inhibition of the beta isoform has been associated with the drug's carcinogenic effects. drugbank.compharmgkb.org In Xenopus egg extracts, etoposide was shown to inhibit DNA replication by trapping topoisomerase II behind replication forks, leading to topological stress and fork stalling. embopress.org This provides a clear in vivo-like model of how etoposide disrupts DNA replication at the molecular level.
Mechanisms of Experimental Drug Resistance in Etoposide Research
Alterations in Topoisomerase II Expression or Function in Preclinical Models
The primary target of etoposide (B1684455) is the topoisomerase II enzyme. Consequently, changes in the expression or function of this enzyme are a primary mechanism of resistance. aacrjournals.org
Reduced Expression: A common finding in etoposide-resistant cell lines is the decreased expression of topoisomerase II alpha (TOP2A), the isoform considered the main target of the drug. cuni.czfrontiersin.org Lower levels of the enzyme result in fewer drug-target complexes, thereby reducing the number of DNA double-strand breaks induced by etoposide. frontiersin.org For instance, the use of gene suppressor elements to decrease TOP2A expression has been shown to confer resistance to etoposide in various mammalian cell lines. frontiersin.org Studies comparing non-small-cell lung cancer (NSCLC) and small-cell lung cancer (SCLC) have noted that NSCLC, which is less sensitive to etoposide, has significantly lower levels of TOP2A compared to SCLC. researchgate.net
Mutations and Isoform Switching: Mutations within the TOP2A gene can alter the enzyme's structure, reducing its affinity for etoposide or affecting its catalytic cycle. While less common than altered expression, specific mutations have been linked to resistance. cuni.cz Furthermore, human cells have a second topoisomerase II isoform, beta (TOP2B). While TOP2A is the primary target for etoposide's cytotoxic effects, TOP2B has been implicated in the carcinogenic potential of the drug, such as treatment-related secondary malignancies. nih.gov Some studies suggest that the relative expression levels of these isoforms can influence drug sensitivity.
Post-Translational Modifications: The activity of topoisomerase II is regulated by post-translational modifications like phosphorylation. nih.gov Alterations in the phosphorylation state of the enzyme can impact its sensitivity to etoposide. For example, studies in etoposide-resistant K562 leukemia cells have suggested that hypophosphorylation of topoisomerase IIα, potentially due to decreased levels of protein kinase C, contributes to resistance. nih.gov Conversely, hyperphosphorylation has also been reported in some resistant cell lines, suggesting a complex regulatory role. nih.gov The MDM2 protein, an ubiquitin ligase, can also target topoisomerase II for degradation, and its upregulation has been shown to confer resistance to etoposide. nih.gov
| Preclinical Model | Alteration | Effect on Etoposide Sensitivity | Reference |
| Various Mammalian Cell Lines | Decreased TOP2A expression via gene suppression | Resistance | frontiersin.org |
| K562 Human Leukemia Cells | Hypophosphorylation of Topoisomerase IIα | Resistance | nih.gov |
| Cancer cell lines with SNP309 | Upregulation of MDM2 protein | 10-fold resistance | nih.gov |
| Non-Small-Cell Lung Cancer (NSCLC) | Significantly lower Topo-IIα content than SCLC | Relative insensitivity | researchgate.net |
Role of ATP-Binding Cassette (ABC) Transporters in Efflux
A major mechanism of multidrug resistance (MDR) involves the active removal of chemotherapeutic agents from the cell, which reduces their intracellular concentration and thus their efficacy. cancerbiomed.orgresearchgate.net This process is primarily mediated by ATP-Binding Cassette (ABC) transporters, a family of membrane proteins that use ATP hydrolysis to pump a wide variety of substrates out of cells. frontiersin.orgoup.com
Several ABC transporters have been implicated in etoposide resistance:
P-glycoprotein (P-gp/MDR1/ABCB1): This is one of the most well-characterized ABC transporters and plays a critical role in drug efflux and chemoresistance. frontiersin.orgresearchgate.net Overexpression of P-gp has been documented in numerous tumor models with acquired resistance to etoposide and other chemotherapeutic agents. nih.govresearchgate.net
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Discovered in lung cancer cells that showed resistance to drugs like etoposide without overexpressing P-gp, MRP1 is another key transporter with broad substrate specificity. frontiersin.org High expression of MRP1 has been correlated with poor outcomes in preclinical models of neuroblastoma and is abundant in ovarian tumor cells. frontiersin.org
Breast Cancer Resistance Protein (BCRP/ABCG2): Along with P-gp and MRP1, BCRP is a dominant ABC efflux protein contributing to chemotherapy failure. frontiersin.org It is highly expressed in normal stem cells and cancer stem cells, where it is thought to protect them from toxins and contribute to their inherent resistance. cancerbiomed.org
In preclinical studies, inhibiting these transporters can often re-sensitize resistant cells to etoposide, confirming their role in the resistance mechanism. researchgate.net For example, in resistant SCLC cell models, inhibition of ABCB1 or ABCG2 restored sensitivity to etoposide. researchgate.net
| Transporter | Gene Name | Significance in Etoposide Resistance | Reference |
| P-glycoprotein (P-gp) | ABCB1 | A leading and critical transporter in drug efflux and chemoresistance. | frontiersin.orgresearchgate.net |
| Multidrug Resistance Protein 1 (MRP1) | ABCC1 | Confers resistance to etoposide in cells not expressing P-gp; high expression linked to poor outcomes. | frontiersin.org |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | One of three dominant efflux proteins causing chemotherapy failure; highly expressed in cancer stem cells. | cancerbiomed.orgfrontiersin.org |
Enhanced DNA Repair Processes in Resistant Cell Lines
Since etoposide's primary mode of action is the induction of DNA double-strand breaks (DSBs), the cell's ability to repair this damage is a critical determinant of survival and resistance. mdpi.comnih.gov Enhanced DNA repair capacity allows cancer cells to efficiently mend the lesions caused by the drug, thus mitigating its cytotoxic effects.
Key DNA repair pathways involved in etoposide resistance include:
Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR): These are the two major pathways for repairing DSBs in mammalian cells. cuni.cz Upregulation of components of either pathway can lead to more efficient repair and subsequent resistance. For example, the protein AKT is involved in repairing DNA damage through the action of DNA-dependent protein kinase (DNA-PK), a key player in the NHEJ pathway. dovepress.com
ATM and ATR Kinases: Ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) are crucial sensor kinases that initiate the DNA damage response (DDR). nih.govfrontiersin.org While their activation is a normal response to damage, alterations in these pathways can influence drug sensitivity. Interestingly, studies have shown that inhibiting these repair kinases can sensitize tumor cells to DSB-inducing agents like etoposide. frontiersin.org For example, a genome-wide siRNA screen identified that decreased expression of ATR sensitized p53-defective cells to etoposide. nih.govoncotarget.com
The functional status of tumor suppressors like p53 also plays a complex role, as p53 regulates genes involved in DNA repair and apoptosis. nih.govoncotarget.com Cells with defective p53 may exhibit altered repair processes that contribute to etoposide resistance. oncotarget.com
Modulation of Autophagy and Apoptosis Pathways in Resistance
Cancer cells can develop resistance to etoposide by altering the cellular pathways that control programmed cell death (apoptosis) and cellular recycling (autophagy).
Apoptosis Evasion: Etoposide-induced DNA damage typically triggers the intrinsic apoptotic pathway, often involving the release of cytochrome c from mitochondria and the activation of caspases, such as caspase-9 and caspase-3. nih.gov Resistant cells can acquire defects in this pathway. For example, mice deficient in the pro-apoptotic proteins Bax and Bak are resistant to apoptosis induced by DNA damaging agents like etoposide. scielo.br The anti-apoptotic protein Bcl-2 and its family members can also be overexpressed, preventing the initiation of apoptosis.
Pro-survival Autophagy: Autophagy is a catabolic process that degrades and recycles cellular components, which can act as a survival mechanism under stress. nih.gov In the context of chemotherapy, autophagy can be a double-edged sword. scielo.br However, it often plays a pro-survival role, where cancer cells use it to clear damaged components and recycle nutrients to withstand the drug's effects. rupress.orgresearchgate.net It has been shown that etoposide treatment can induce autophagy, which helps protect cells and contributes to drug resistance. nih.gov In glioblastoma cells, the Retinoblastoma (RB) protein was identified as a link between autophagy and apoptosis, where its presence favored a pro-survival autophagic response to etoposide. researchgate.net Inhibiting this protective autophagy, for instance with agents like 3-methyladenine (B1666300) (3-MA), can sometimes re-sensitize resistant cells to etoposide-induced death. nih.gov
| Pathway | Key Proteins/Processes | Role in Etoposide Resistance | Reference |
| Apoptosis | Bax, Bak, Caspases, Bcl-2 family | Defects in pro-apoptotic proteins (Bax, Bak) or overexpression of anti-apoptotic proteins (Bcl-2) prevent cell death. | scielo.br |
| Autophagy | Beclin1, RB protein, p62 | Acts as a pro-survival mechanism to clear drug-induced damage and recycle nutrients, preventing cell death. | nih.govresearchgate.net |
Epigenetic Modifications Associated with Resistance in Experimental Models
Epigenetic modifications are heritable changes in gene expression that occur without altering the underlying DNA sequence. nih.gov These changes, including DNA methylation and histone modifications, are increasingly recognized as key drivers of drug resistance in cancer. nih.govspandidos-publications.com
DNA Methylation: This process involves adding a methyl group to cytosine bases in DNA, typically at CpG dinucleotides. nih.gov Changes in methylation patterns can lead to the silencing of tumor suppressor genes or the activation of oncogenes. In the context of drug resistance, hypermethylation can silence genes required for apoptosis or drug transport, while hypomethylation can activate genes involved in drug efflux or DNA repair. nih.govfrontiersin.org For example, acquired resistance to cisplatin (B142131) in ovarian cancer models has been linked to hypermethylation and silencing of multiple genes, a mechanism that could be reversed by demethylating agents. mdpi.com Similar mechanisms are believed to contribute to resistance to other DNA-damaging agents like etoposide.
Histone Modifications: Chemical modifications to histone proteins—such as acetylation, methylation, and phosphorylation—alter chromatin structure and regulate gene accessibility for transcription. mdpi.com Dysregulation of histone-modifying enzymes, like histone deacetylases (HDACs) and histone methyltransferases (HMTs), is common in cancer. spandidos-publications.com These changes can lead to a chromatin state that represses pro-apoptotic genes or activates pro-survival genes, thereby promoting resistance. Studies have shown that multiple epigenetic changes occur in drug-resistant cell line models following drug selection. nih.gov
Super-Enhancers: In a small cell lung cancer (SCLC) model, resistance was associated with the redistribution of super-enhancers—large clusters of transcriptional enhancers—near genes that dysregulate pathways like PI3K/Akt signaling, leading to decreased drug sensitivity. nih.gov
These epigenetic changes are often reversible, making them attractive targets for therapy. Drugs that inhibit DNA methyltransferases (DNMTi) or histone deacetylases (HDACi) can reprogram the epigenetic landscape and potentially re-sensitize resistant cancer cells to chemotherapy. nih.govmdpi.com
Synthetic Analogs, Derivatives, and Prodrugs in Academic Research
Design and Synthesis Strategies for Etoposide (B1684455) Analogs
Another approach focuses on modifying the γ-lactone ring, which is susceptible to hydrolysis, leading to inactive metabolites. bioline.org.br To counter this, new γ-lactone ring-modified 4-amino epipodophyllotoxins have been created by replacing the lactone carbonyl with a methylene (B1212753) group. bioline.org.br Additionally, halogenation at the C-2' position has been investigated as a means to create more metabolically stable analogs. researchgate.net
Hybrid compounds represent another innovative strategy, where etoposide is combined with other pharmacologically active moieties. For instance, etoposide analog epipodophyllotoxin-N-mustard hybrids have been designed to both target topoisomerase II and alkylate DNA, creating a dual-action anticancer agent. nih.gov Similarly, ferrocenyl and ruthenocenyl analogs of etoposide have been synthesized, introducing organometallic components to potentially enhance cytotoxic activity. researchgate.net
Structure-based design, informed by X-ray crystallography of the etoposide-topoisomerase II-DNA ternary complex, has led to the creation of bis-epipodophyllotoxin analogs. nih.gov These molecules are designed with linkers, such as those containing piperazine, to simultaneously bind to two etoposide binding sites on the complex, with the hypothesis that this dual binding will result in a more stable cleavage complex and a more potent drug. nih.gov
| Analog Design Strategy | Rationale | Example(s) | Reference(s) |
| C-4 Position Modification | Tolerate bulky groups without altering conformation | 4-Alkylamino and 4-Arylamino epipodophyllotoxins | bioline.org.br |
| γ-Lactone Ring Modification | Prevent metabolic inactivation by hydrolysis | γ-Lactone ring-modified 4-amino epipodophyllotoxins | bioline.org.br |
| C-2' Halogenation | Increase metabolic stability | C-2' halogenated etoposide precursors | researchgate.net |
| Hybrid Compounds | Combine multiple mechanisms of action | Epipodophyllotoxin-N-mustard hybrids, Ferrocenyl and ruthenocenyl analogs | nih.govresearchgate.net |
| Structure-Based Bis-epipodophyllotoxins | Enhance binding stability and potency | Piperazine-linked bis-epipodophyllotoxin analogs | nih.gov |
Structure-Activity Relationship Studies in Experimental Models
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the etoposide molecule affect its biological activity. These studies are typically conducted using a variety of in vitro and cell-based assays.
A significant finding from SAR studies is the critical role of the 4'-hydroxyl group on the pendant phenolic ring. Analogs where this group is absent or modified, such as the o-methyl derivative (VP-OMe), show a loss of activity, failing to induce topoisomerase II-mediated DNA cleavage. nih.gov Conversely, analogs with additional hydroxyl groups at the 3' and 5' positions have demonstrated increased potency compared to etoposide. nih.gov
The cytotoxicity of various analogs has been evaluated in different tumor cell lines. For example, the dihydroxy (DHVP) and o-quinone (VP-Q) analogs of etoposide, while less potent than the parent compound, still exhibit cytotoxicity in human breast (MCF-7) and HL-60 tumor cells. nih.gov In contrast, the o-methyl analog was found to be inactive. nih.gov
Hybrid compounds have also been subjected to rigorous SAR analysis. The most potent epipodophyllotoxin-N-mustard hybrid showed a mean GI50 in the NCI-60 cell screen that was 17-fold lower than that of etoposide. nih.gov COMPARE analysis of data from the NCI 60-cell screen has been a valuable tool, indicating that these hybrids possess characteristics consistent with targeting both topoisomerase II and DNA. nih.gov
Studies on bis-epipodophyllotoxin analogs revealed that the length of the linker is critical for activity. The most potent of these analogs, which was 10-fold more growth inhibitory toward human erythroleukemic K562 cells than etoposide, featured a linker with eight methylene groups. nih.gov
| Analog/Derivative | Modification | Key SAR Finding | Experimental Model(s) | Reference(s) |
| VP-OMe | O-methylation of 4'-hydroxyl | Inactive; 4'-OH is essential for activity | Purified topoisomerase II, MCF-7 and HL60 cells | nih.gov |
| DHVP and VP-Q | Dihydroxy and o-quinone analogs | Cytotoxic, but less potent than etoposide | Purified topoisomerase II, MCF-7 and HL60 cells | nih.gov |
| 3',5'-demethyl analogs | Additional OH groups | More potent than etoposide | Topoisomerase II-DNA intermediate stabilization assay | nih.gov |
| Epipodophyllotoxin-N-mustard hybrid | Hybrid with N-mustard | 17-fold lower mean GI50 than etoposide | NCI-60 cell screen | nih.gov |
| Bis-epipodophyllotoxin | Piperazine linker with 8 methylenes | 10-fold more growth inhibitory than etoposide | K562 cells | nih.gov |
| γ-lactone ring-modified anilino compounds | Methylene replaces lactone carbonyl | DNA breakage greater than etoposide | Topo II inhibition and DNA breakage assays | bioline.org.br |
Prodrug Development and Delivery Systems for Preclinical Evaluation
The development of etoposide prodrugs and advanced delivery systems is a key area of research aimed at improving the drug's clinical utility by enhancing its solubility, stability, and tumor-specific delivery.
One of the earliest and most well-known prodrugs is etoposide phosphate (B84403), a water-soluble form that is rapidly converted to etoposide in the body. iarc.frplos.org This approach significantly improves the drug's formulation and administration. More sophisticated prodrug strategies have also been explored. For example, a glucuronide-based prodrug of etoposide has been synthesized. nih.gov This prodrug is designed to be activated by β-D-glucuronidase, an enzyme found at elevated levels in necrotic tumor regions, thereby enabling targeted release of the active drug. nih.gov In vitro, this prodrug was less cytotoxic and more water-soluble than etoposide itself, and it was effectively cleaved to release etoposide in the presence of the enzyme. nih.gov
Another innovative approach involves catalytic antibody-mediated prodrug activation. pnas.org An etoposide prodrug was designed with a trigger that is released by the catalytic antibody 38C2. pnas.org This prodrug was over 100-fold less toxic than etoposide in vitro, with its activity restored upon activation by the antibody. pnas.org In a murine neuroblastoma model, this system demonstrated a significant antitumor effect with reduced systemic toxicity. pnas.org
Researchers have also developed amphiphilic etoposide prodrugs by linking the phenolic hydroxyl group of etoposide with polyethylene (B3416737) glycol (PEG). nih.gov This modification can improve the drug's properties for incorporation into nanocarrier systems.
Various nanocarrier-based delivery systems are being evaluated in preclinical studies to enhance etoposide's efficacy and reduce its side effects. These include:
Lipid Emulsions: Etoposide lipid emulsions (ELE) have been developed and shown to have a longer half-life and slower release rate compared to standard etoposide injections. researchgate.netnih.gov
Nanostructured Lipid Carriers (NLCs): NLCs have been used to co-load an etoposide prodrug and cisplatin (B142131), demonstrating high tumor-cell uptake and improved tumor-inhibition efficiency in lung cancer models. nih.gov
Colloidal Delivery Systems: Nanoparticles and micelles made from biodegradable polymers are being investigated to alter the pharmacokinetic parameters of etoposide and increase its accumulation in tumors. rjsocmed.com
Thermo-responsive Biodegradable Paste: A self-assembling polymer microparticle paste has been developed for the local, intracavity delivery of etoposide and temozolomide, showing a significant survival benefit in in vivo glioma models. aacrjournals.org
Focused Ultrasound (FUS): FUS-mediated blood-brain barrier opening is being explored to increase the delivery and efficacy of etoposide for treating brain tumors like glioblastoma. columbia.edu
| Prodrug/Delivery System | Activation/Delivery Mechanism | Preclinical Finding | Reference(s) |
| Etoposide Phosphate | Enzymatic cleavage by phosphatases | Water-soluble prodrug, rapidly converted to etoposide | iarc.frplos.org |
| Glucuronide Prodrug | Cleavage by β-D-glucuronidase in necrotic tumors | Less cytotoxic, more water-soluble; releases etoposide | nih.gov |
| Catalytic Antibody Prodrug System | Activation by aldolase (B8822740) antibody 38C2 | >100-fold less toxic; significant antitumor effect in vivo | pnas.org |
| Etoposide Lipid Emulsion (ELE) | Lipid-based carrier | Longer half-life and slower release than standard injection | researchgate.netnih.gov |
| Nanostructured Lipid Carriers (NLCs) | Co-loading of etoposide prodrug and cisplatin | High tumor-cell uptake and improved tumor inhibition | nih.gov |
| Thermo-responsive Paste | Local intracavity delivery | Significant survival benefit in glioma models | aacrjournals.org |
| Focused Ultrasound (FUS) | Enhanced blood-brain barrier penetration | Increased delivery and efficacy for glioblastoma | columbia.edu |
Etoposide in Advanced Preclinical Oncology Models
In Vitro Cell Line Studies
In vitro studies using cancer cell lines are fundamental for evaluating the direct cytotoxic effects of etoposide (B1684455) and elucidating its impact on cellular processes.
The cytotoxic and anti-proliferative activity of etoposide has been quantified across a multitude of cancer cell lines using assays like the MTT assay. These assays measure the concentration of the drug required to inhibit cell growth by 50% (IC50), a key indicator of a drug's potency. The IC50 values for etoposide vary significantly depending on the cancer cell line, incubation time, and even the cell plating density. dergipark.org.traacrjournals.org
For instance, after a 72-hour incubation period, the IC50 value for etoposide in the A549 lung cancer cell line was 3.49 µM, while in the normal lung cell line BEAS-2B, it was 2.10 µM. netjournals.org Other studies have reported different IC50 values; for example, one study found the IC50 for A549 cells to be 139.54 ± 7.05 μM after 48 hours. dergipark.org.trapexbt.com This highlights the variability in experimental conditions. In human cervical cancer HeLa cells, an IC50 of 209.90 ± 13.42 µM was observed after 48 hours. dergipark.org.trapexbt.com Studies on various cancer types have shown a wide range of sensitivity, with testicular cancer cell lines demonstrating the highest susceptibility to etoposide. researchgate.net
Table 1: Reported IC50 Values for Etoposide in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
|---|---|---|---|---|
| A549 | Lung Cancer | 72 | 3.49 | netjournals.org |
| A549 | Lung Cancer | 48 | 139.54 ± 7.05 | dergipark.org.trapexbt.com |
| BGC-823 | Gastric Cancer | 48 | 43.74 ± 5.13 | dergipark.org.trapexbt.com |
| HeLa | Cervical Cancer | 48 | 209.90 ± 13.42 | dergipark.org.trapexbt.com |
| HepG2 | Liver Cancer | Not Specified | 30.16 | apexbt.com |
| MOLT-3 | Leukemia | Not Specified | 0.051 | apexbt.com |
| MCF-7 | Breast Cancer | 24 | 142.67 (as µg/ml) | frontiersin.org |
| U2OS | Osteosarcoma | 72 | 1.88 - 6.50 (density-dependent) | aacrjournals.org |
Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle. Treatment with etoposide consistently demonstrates a significant impact on cell cycle progression. Its primary mechanism involves inducing DNA damage, which triggers cellular checkpoint responses. nih.gov
A hallmark of etoposide action is the accumulation of cells in the G2/M phase. patsnap.comnih.govnih.gov In small-cell lung cancer (SCLC) cells, for example, etoposide treatment leads to a G2 arrest. nih.gov At lower concentrations, this G2 delay is dependent on the continued presence of the drug, but at higher concentrations, it can be preceded by a delay in the early S-phase, leading to a more permanent G2 arrest. nih.gov Similarly, in human colon carcinoma HCT116 cells, etoposide induces a strong G2/M arrest, which is associated with nuclear enlargement. nih.gov This arrest prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair. patsnap.com If the damage is irreparable, the cell is directed towards apoptosis. lgcstandards.compatsnap.com Studies in neural progenitor cells and other cell types have shown that this G2/M arrest and subsequent apoptosis are often mediated through the ATM/p53 signaling pathway. nih.govspandidos-publications.com
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
In vivo models, where human tumors are grown in immunodeficient mice, are essential for evaluating the therapeutic efficacy of etoposide in a more complex biological system.
Xenograft models, using established cancer cell lines, and patient-derived xenograft (PDX) models, using tumor fragments directly from patients, have been instrumental in demonstrating the antitumor activity of etoposide. In a xenograft model using HCT-116 human colon carcinoma cells, etoposide treatment resulted in a 78% tumor growth inhibition. nih.gov Another study using various xenografts, including Lewis lung carcinoma and U87 glioblastoma, showed that oral etoposide significantly inhibited primary tumor growth by up to 95% in the glioblastoma model. spandidos-publications.com
In neuroblastoma xenograft models (NGP and SY5Y), etoposide treatment alone inhibited tumor growth by 28% and 40%, respectively, and significantly increased median survival time in the NGP model. aacrjournals.org Similarly, in a Walker-256 tumor-bearing rat model, etoposide treatment delayed tumor regrowth compared to control groups. unipv.it Studies on canine osteosarcoma xenografts also demonstrated marked inhibition of tumor growth with etoposide treatment. researchgate.net Furthermore, in a non-small cell lung cancer xenograft model (A549), intratumoral implants that provided sustained release of etoposide effectively delayed tumor growth. tandfonline.com
Table 2: Examples of Etoposide Efficacy in In Vivo Xenograft Models
| Model | Cancer Type | Treatment | Outcome | Reference |
|---|---|---|---|---|
| HCT-116 Xenograft | Colon Carcinoma | Etoposide | 78% tumor inhibition | nih.gov |
| U87 Xenograft | Glioblastoma | Oral Etoposide | 95% tumor growth inhibition | spandidos-publications.com |
| NGP Xenograft | Neuroblastoma | Etoposide | 28% tumor growth inhibition, increased survival | aacrjournals.org |
| SY5Y Xenograft | Neuroblastoma | Etoposide | 40% tumor growth inhibition | aacrjournals.org |
| A549 Xenograft | Non-Small Cell Lung Cancer | Etoposide implant | Delayed tumor growth | tandfonline.com |
| HMPOS Xenograft | Canine Osteosarcoma | Etoposide | Marked tumor growth inhibition | researchgate.net |
A more recent and advanced preclinical model involves the use of circulating tumor cells (CTCs) isolated from patient blood samples. These CTCs can be used to generate CTC-derived xenografts (CDXs), which are considered powerful tools for personalized medicine as they can be developed at various stages of treatment. ilcn.orgtandfonline.com
CDX models have been successfully established from small-cell lung cancer (SCLC) patients. tandfonline.comnih.gov These models have been shown to faithfully recapitulate the histological and genomic characteristics of the patient's tumor. ilcn.orgnih.gov Crucially, the response of these CDX models to standard platinum and etoposide chemotherapy has been observed to mirror the donor patient's own clinical response, both in terms of the depth and duration of the response. ilcn.orgnih.govnih.gov This makes CDX models a highly relevant platform for testing drug sensitivity and developing new therapeutic strategies. tandfonline.com
Combination Therapies in Preclinical Research
To enhance efficacy and overcome resistance, etoposide is frequently studied in combination with other anticancer agents in preclinical models. The goal is often to achieve a synergistic effect, where the combined effect is greater than the sum of the individual effects.
In vitro and in vivo studies in P388 leukemia cells showed strong synergism when etoposide was combined with cisplatin (B142131), cyclophosphamide, and 6-mercaptopurine. nih.gov The combination of etoposide and cisplatin is a cornerstone of SCLC treatment, leveraging the DNA cross-linking action of cisplatin and the topoisomerase II inhibition by etoposide to cause irreparable DNA damage. mdpi.com Preclinical studies in SCLC xenografts have explored various two- and three-drug combinations, demonstrating that combinations like etoposide-ifosfamide can be highly effective. aacrjournals.org
In neuroblastoma, combining etoposide with the HDAC inhibitor valproate resulted in a synergistic antitumor effect and induction of apoptosis in UKF-NB-4 cells. spandidos-publications.com Similarly, combining etoposide with the Akt inhibitor MK-2206 showed synergistic inhibition of cell proliferation in vitro and significantly enhanced tumor growth inhibition and survival in in vivo neuroblastoma models. aacrjournals.org Other preclinical studies have investigated etoposide with agents like the HDAC inhibitor CI-994 in atypical teratoid/rhabdoid tumors and with panobinostat (B1684620) in cervical cancer, showing promising synergistic effects. mdpi.comnih.gov However, not all combinations are beneficial; an antagonistic effect was observed when combining etoposide with an Aurora Kinase B inhibitor in HeLa cells. spandidos-publications.com
Synergistic Interactions with Other Anticancer Agents
Etoposide, a topoisomerase II inhibitor, demonstrates enhanced anticancer effects when combined with other therapeutic agents. mdpi.com This synergistic approach aims to maximize cytotoxicity to malignant cells, overcome drug resistance, and target multiple pathways in cancer progression. mdpi.comresearchgate.net Preclinical studies have explored various combinations, revealing promising synergistic outcomes in different cancer models.
One of the most established combinations is etoposide with platinum-based agents like cisplatin and carboplatin. mdpi.com This pairing leverages the distinct mechanisms of DNA damage induced by each drug; etoposide inhibits topoisomerase II, leading to DNA strand breaks, while cisplatin creates DNA crosslinks. mdpi.comresearchgate.net The combined action results in irreparable DNA damage and promotes apoptosis in cancer cells. mdpi.com
The interaction between etoposide and other topoisomerase inhibitors, such as irinotecan (B1672180) (a topoisomerase I inhibitor), has also been investigated. Preclinical in vitro studies have shown that the sequential use of irinotecan and etoposide has a synergistic effect against human cancer cell lines. cancernetwork.com
Histone deacetylase (HDAC) inhibitors represent another class of drugs that show synergy with etoposide. In preclinical models of atypical teratoid/rhabdoid tumor (AT/RT), the HDAC inhibitor CI-994 demonstrated a potent synergistic effect when combined with etoposide, significantly increasing apoptosis compared to single-agent treatment. nih.gov This enhanced effect is linked to the regulation of topoisomerase II and increased histone H3 acetylation. nih.gov Similarly, valproic acid (VPA), another HDAC inhibitor, synergistically increased the cytotoxicity of etoposide in SK-N-AS neuroblastoma cells. This sensitization was associated with chromatin remodeling and an elevation in topoisomerase II beta expression. nih.gov
Targeted therapies are also being explored in combination with etoposide. The allosteric Akt inhibitor MK-2206, when combined with etoposide, showed a synergistic effect in neuroblastoma cell lines, leading to caspase-dependent apoptosis. aacrjournals.org In murine models of neuroblastoma, the combination of MK-2206 and etoposide resulted in significantly greater tumor growth inhibition and increased survival compared to either agent alone. aacrjournals.org
The combination of etoposide with metformin, a drug commonly used for diabetes, has shown synergistic antiproliferative effects in NCI-H460 human lung cancer cells. scielo.br The combination was more effective at reducing the metabolic viability of the cancer cells than either drug used as monotherapy. scielo.br
Furthermore, etoposide's efficacy can be enhanced when used in conjunction with radiotherapy. The addition of dexrazoxane (B1684449) to etoposide and cerebral radiotherapy in mice with central nervous system tumors led to a significant increase in survival compared to radiotherapy alone or in combination with only one of the drugs. aacrjournals.org This suggests a direct modulation by dexrazoxane on the combined effects of etoposide and radiation. aacrjournals.org
| Interacting Agent | Cancer Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Cisplatin/Carboplatin | Lung Cancer | Leverages synergistic cytotoxic effects through different mechanisms of DNA damage, leading to irreparable damage and apoptosis. | mdpi.com |
| Irinotecan | Human Cancer Cell Lines | Sequential use demonstrated a synergistic effect in preclinical studies. | cancernetwork.com |
| MK-2206 (Akt Inhibitor) | Neuroblastoma | Induced caspase-dependent apoptosis and significantly decreased tumor growth in vivo. | aacrjournals.org |
| Dexrazoxane and Radiotherapy | Central Nervous System Tumors (Murine Model) | Significantly increased survival compared to radiotherapy alone. | aacrjournals.org |
| Metformin | NCI-H460 Human Lung Cancer Cells | Produced a synergistic antiproliferative effect, more effective than monotherapy. | scielo.br |
| CI-994 (HDAC Inhibitor) | Atypical Teratoid/Rhabdoid Tumor (AT/RT) | Revealed a synergistic effect, significantly increasing apoptosis through Topo II and Ac-H3 regulation. | nih.gov |
| Valproic Acid (HDACI) | Neuroblastoma Cell Lines | Synergistically increased etoposide cytotoxicity, associated with increased topoisomerase II beta expression. | nih.gov |
Modulation of Etoposide Activity by Natural Compounds in Experimental Settings
A variety of naturally occurring compounds, particularly polyphenols, have been shown in experimental studies to modulate the anticancer activity of etoposide. nih.govdntb.gov.ua These compounds, found in plants, fruits, and vegetables, can act synergistically with etoposide to enhance its cytotoxic effects against cancer cells through various mechanisms, including increased apoptosis, DNA damage, and cell cycle arrest. researchgate.net
Curcumin (B1669340), a polyphenol derived from turmeric, has been found to promote apoptosis in gastric cancer cells when combined with etoposide by deregulating the NF-κB and HIF-1 pathways. researchgate.net In in vivo studies using mice with SGC7901 cell xenografts, the co-delivery of etoposide and curcumin within a single nanoparticle resulted in synergistic antitumor effects. researchgate.net
Resveratrol (B1683913), another polyphenol found in grapes and berries, can also enhance the effects of etoposide. Combination treatment with resveratrol and etoposide has been observed to increase apoptotic activities. researchgate.net The mechanism involves the downregulation of cyclins D1, D2, and E, inhibition of CDK2, CDK4, and CDK6, and upregulation of p21 expression. researchgate.net However, in some contexts, such as Ewing's sarcoma cells, resveratrol has been shown to prevent etoposide-induced cell death. researchgate.net
Epigallocatechin-3-gallate (EGCG), a major polyphenol in green tea, reportedly exhibits synergistic effects when combined with etoposide in preclinical studies. nih.gov The anticancer effects of EGCG are attributed to multiple mechanisms, including the modulation of various signal transduction pathways. nih.gov
Conversely, some natural compounds can have an antagonistic effect on etoposide's activity. For instance, the polyphenol quercetin (B1663063) has been shown to protect HL-60 leukemia cells from etoposide-induced damage by decreasing the levels of reactive oxygen species (ROS). researchgate.net In another study involving MCF-7 breast cancer cells, the bioactive phytochemical β-asarone was found to be effective in reducing cell viability on its own, but it did not produce a synergistic effect when combined with etoposide. penpublishing.net The lack of synergy was suggested to be potentially related to the activation of NF-kB/p65, which may lead to resistance to etoposide treatment. penpublishing.net
These findings highlight that the interaction between natural compounds and etoposide is complex and can be either synergistic or antagonistic depending on the specific compound, cancer cell type, and experimental conditions. researchgate.net
| Natural Compound | Cancer Model | Observed Effect on Etoposide Activity | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Curcumin | Gastric Cancer Cells; SGC7901 Xenografts (mice) | Synergistic; promotes apoptosis. | Deregulation of NF-κB and HIF-1 pathways. | researchgate.net |
| Resveratrol | Various Cancer Cell Lines | Synergistic; increases apoptosis and inhibits cell cycle. | Downregulation of cyclins (D1, D2, E), inhibition of CDKs (2, 4, 6), upregulation of p21. | researchgate.net |
| Resveratrol | Ewing's Sarcoma Cells | Antagonistic; prevents etoposide-induced cell death. | Modulation of gene expression, including reduction of etoposide-induced p21. | researchgate.net |
| Epigallocatechin-3-gallate (EGCG) | Preclinical Models | Synergistic. | Modulation of multiple signal transduction pathways. | nih.gov |
| Quercetin | HL-60 Leukemia Cells | Antagonistic; protects cells from etoposide. | Decreases reactive oxygen species (ROS) levels. | researchgate.net |
| β-asarone | MCF-7 Breast Cancer Cells | No synergistic effect observed. | Potential resistance mechanism via activation of NF-kB/p65. | penpublishing.net |
Advanced Analytical and Methodological Approaches for Etoposide Research
Chromatographic Techniques for Etoposide (B1684455) Quantification in Research Samplesresearchgate.nettandfonline.comacs.orgtandfonline.comwisdomlib.orgresearchgate.netscispace.comresearchgate.net
Accurate quantification of etoposide in various biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC), have emerged as powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologiesresearchgate.nettandfonline.comtandfonline.comwisdomlib.orgresearchgate.net
HPLC is a widely employed technique for the determination of etoposide in research samples due to its sensitivity, specificity, and reliability. researchgate.nettandfonline.com Various HPLC methods have been developed and validated for quantifying etoposide in plasma and other biological tissues. researchgate.nettandfonline.comtandfonline.comresearchgate.net
A common approach involves reversed-phase HPLC, often utilizing a C18 column. tandfonline.comtandfonline.comresearchgate.net For instance, a validated method for quantifying etoposide and its inactive cis-isomer in rat plasma and tissue samples used a monolithic C18 column with a mobile phase consisting of methanol, acetonitrile, and phosphate (B84403) buffer. tandfonline.comresearchgate.net Detection is typically achieved using UV absorbance at a specific wavelength, such as 285 nm or 254 nm. tandfonline.comtandfonline.comresearchgate.net Sample preparation often involves liquid-liquid extraction to isolate etoposide and an internal standard from the biological matrix. researchgate.nettandfonline.comresearchgate.net
The sensitivity of these methods is a key consideration. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters. For example, one study reported an LOD of 20 ng/mL and an LOQ of 40 ng/mL for etoposide in plasma and tissue. tandfonline.com Another method established an LOD of 2 ppm and an LOQ of 6 ppm. wisdomlib.org These methods have demonstrated good linearity over a range of concentrations and have been successfully applied to pharmacokinetic and biodistribution studies in animal models. tandfonline.comtandfonline.comresearchgate.net
Interactive Table: HPLC Methodologies for Etoposide Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Monolithic C18 tandfonline.comresearchgate.net | Phoenix C18 tandfonline.com | Zorbex NH2 wisdomlib.org |
| Mobile Phase | Methanol, Acetonitrile, Phosphate Buffer tandfonline.comresearchgate.net | Acetonitrile, Water tandfonline.com | Sodium Acetate Buffer, Acetonitrile wisdomlib.org |
| Detection (UV) | 285 nm tandfonline.comresearchgate.net | 254 nm tandfonline.com | 254 nm wisdomlib.org |
| LOD | 20 ng/mL tandfonline.com | Not specified | 2 ppm wisdomlib.org |
| LOQ | 40 ng/mL tandfonline.com | Not specified | 6 ppm wisdomlib.org |
| Application | Rat plasma and tissue tandfonline.comresearchgate.net | Plasma and biological samples tandfonline.com | Bulk and injectable dosage forms wisdomlib.org |
Micellar Electrokinetic Chromatography (MEKC) Applicationsacs.orgresearchgate.netnih.govwikipedia.org
MEKC is a modification of capillary electrophoresis that allows for the separation of both charged and neutral molecules. wikipedia.org This technique has been successfully applied to the analysis of etoposide and its phosphate derivative in human plasma. acs.orgresearchgate.netnih.gov
In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org The separation of analytes is based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org
A developed MEKC method for etoposide and etoposide phosphate utilized a borate (B1201080) buffer with sodium dodecyl sulfate (B86663) (SDS) as the surfactant. nih.gov This method allowed for the simultaneous determination of both compounds in a relatively short run time. nih.gov The validation of such methods has demonstrated good trueness and precision, making them suitable for quality control applications. nih.gov The combination of MEKC with sensitive detection techniques, such as near-field thermal lens detection, has been shown to significantly improve detection limits for etoposide and its phosphate metabolite in plasma samples. acs.org
Spectroscopic and Biophysical Methods in Etoposide Studiesnih.govacs.orgunl.edunih.govacs.orgcornell.edu
Spectroscopic and biophysical techniques have been instrumental in probing the molecular interactions of etoposide, particularly with its target enzyme, topoisomerase II.
Nuclear Magnetic Resonance (NMR) for Drug-Enzyme Interactionsnih.govacs.orgunl.edunih.govacs.org
Saturation Transfer Difference (STD) ¹H-NMR spectroscopy has been a powerful tool to identify the specific parts of the etoposide molecule that interact with topoisomerase II. nih.govunl.edunih.govacs.org By observing the transfer of saturation from the protein to the ligand, researchers can map the binding epitope of the drug.
Studies using STD ¹H-NMR have revealed that specific protons on the A-ring, B-ring, and the pendent E-ring of etoposide are in close contact with both yeast and human topoisomerase IIα in the binary enzyme-ligand complex. nih.govunl.edunih.govacs.org In contrast, the C-ring, D-ring, and the glycosidic moiety at the C4 position show limited or no interaction with the enzyme in this binary complex. nih.govunl.eduacs.org These findings suggest that the binding of etoposide to topoisomerase IIα is driven by interactions with the A- and B-rings, and potentially by stacking interactions with the E-ring. nih.gov
Single-Molecule Biophotonics for Topoisomerase II Dynamicscornell.edunih.govresearchgate.net
Single-molecule techniques, such as optical and magnetic tweezers, have provided unprecedented insights into the dynamic effects of etoposide on the function of individual topoisomerase II molecules. cornell.edu These methods allow for the direct observation and manipulation of DNA and its interaction with the enzyme.
Research using these techniques has shown that etoposide promotes the trapping of DNA loops by topoisomerase II. cornell.edunih.gov Furthermore, etoposide can convert topoisomerase II into a significant roadblock for DNA-processing machinery. cornell.edunih.gov By using a combination of single-molecule manipulation techniques, researchers have been able to observe etoposide's effect on different topoisomerase II isoforms, including yeast topoisomerase II, human topoisomerase II alpha, and human topoisomerase II beta. cornell.edu These studies have provided a detailed view of how etoposide stabilizes the DNA double-strand break intermediate, a critical step in its cytotoxic mechanism. cornell.edu
Molecular and Cell Biology Techniques in Etoposide Researchnih.govresearchgate.netbohrium.comspandidos-publications.comembopress.orgoup.com
A wide array of molecular and cell biology techniques are employed to investigate the cellular responses to etoposide-induced DNA damage. Etoposide's primary action is to poison topoisomerase II, leading to the formation of stable enzyme-DNA cleavage complexes, which are then converted into DNA double-strand breaks (DSBs). nih.govresearchgate.net
The cellular response to these DSBs is a complex process involving cell cycle arrest, DNA repair pathways, and ultimately, cell death through apoptosis or other mechanisms like autophagy. nih.govspandidos-publications.com Techniques such as Western blotting are used to detect the activation of DNA damage response proteins. For instance, studies have shown that etoposide treatment can lead to the upregulation of proteins involved in DNA repair and cell cycle control.
Furthermore, flow cytometry is a common method to analyze cell cycle distribution and to quantify apoptosis. For example, studies have demonstrated that etoposide can induce cell cycle arrest, often in the S and G2/M phases, and trigger apoptosis. spandidos-publications.com Research has also explored the role of different topoisomerase II isoforms (α and β) in mediating the effects of etoposide, with findings suggesting they may play distinct roles in the drug's therapeutic action and potential for secondary malignancies. nih.govoup.com
In some cell types, etoposide has been shown to induce a mixed mode of cell death, involving both apoptosis and autophagy. spandidos-publications.com The use of specific inhibitors for caspases (to block apoptosis) and autophagy has helped to dissect these parallel pathways. nih.gov Moreover, research has investigated the impact of etoposide metabolites, such as etoposide quinone, on other cellular targets, revealing that it can impair the activity of enzymes like CREBBP acetyltransferase, potentially contributing to etoposide-related leukemogenesis. bohrium.com Studies in cell-free systems, like Xenopus egg extracts, have also been employed to dissect the specific mechanisms by which etoposide inhibits DNA replication, showing that it traps topoisomerase II behind replication forks. embopress.org
DNA Cleavage Assays (in vitro and Cellular)
Etoposide's primary mechanism of action involves its interaction with the DNA-topoisomerase II complex. DNA cleavage assays, conducted both in vitro and within cellular environments, are fundamental to elucidating the specifics of this interaction. These assays reveal how etoposide stabilizes the transient cleavage complex formed by topoisomerase II, leading to an accumulation of DNA strand breaks.
In vitro DNA cleavage assays typically utilize purified human topoisomerase IIα and plasmid DNA, such as pBR322. researchgate.net These systems allow for a controlled examination of the drug's direct effects on the enzyme's function. Etoposide is introduced into the reaction mixture, and its impact on the equilibrium between DNA cleavage and re-ligation is measured. researchgate.net The results consistently demonstrate that etoposide enhances the level of topoisomerase II-mediated DNA cleavage in a concentration-dependent manner. nih.gov This is not due to an increase in the forward rate of cleavage but rather an inhibition of the DNA re-ligation step. aacrjournals.org The stabilized complex, often referred to as a cleavage complex, effectively converts the essential enzyme into a cellular toxin. researchgate.net
Cellular assays confirm these in vitro findings within a more complex biological context. In cell lines such as the human leukemia line BV173, etoposide treatment leads to the detection of DNA double-strand breaks (DSBs) at specific chromosomal locations, like the MLL gene region at 11q23. researchgate.net These breaks are a direct consequence of topoisomerase II inhibition. researchgate.net Studies have shown that while topoisomerase II intrinsically generates DSBs, etoposide's presence prevents their re-ligation, resulting in both topoisomerase II-linked single-strand breaks (SSBs) and double-strand breaks. mdpi.com It is proposed that for a stable DSB to occur, an etoposide molecule must bind to each of the two topoisomerase II monomers in the dimeric enzyme. aacrjournals.orgmdpi.com If only one monomer is bound, it may result in a transient SSB. mdpi.com
Table 1: Summary of In Vitro DNA Cleavage Assay Findings for Etoposide
| Assay Component | Observation | Implication | Reference(s) |
| Enzyme | Human Topoisomerase IIα | Etoposide directly targets this isoform of the enzyme. | researchgate.net |
| Substrate | Negatively supercoiled plasmid DNA (e.g., pBR322) | Provides a substrate for topoisomerase II to cleave and re-ligate. | researchgate.netbiorxiv.org |
| Etoposide | Increases levels of linear DNA in a dose-dependent manner. | Stabilizes the covalent topoisomerase II-DNA cleavage complex by inhibiting re-ligation. | nih.govresearchgate.net |
| ATP | Required for maximal etoposide-induced DNA cleavage. | ATP is a necessary cofactor for the catalytic cycle of topoisomerase II. | researchgate.net |
| Etoposide Metabolites (Catechol, Quinone) | Induce more cleavage than etoposide at some sites; create unique, heat-stable cleavage sites. | Metabolites may contribute significantly to the drug's cytotoxic effects and the generation of specific DNA breaks. | nih.gov |
Immunoblotting and Gene Expression Analysis of Etoposide-Treated Cells
Following the induction of DNA strand breaks by etoposide, cells activate a complex network of signaling pathways, primarily the DNA Damage Response (DDR). Immunoblotting (Western blotting) and gene expression analysis are critical techniques for dissecting these cellular responses.
Immunoblotting allows for the detection and quantification of specific proteins involved in the DDR and apoptosis. A key biomarker for DNA double-strand breaks is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX. researchgate.netmdpi.com Treatment of various cell lines, including human kidney (HK-2) and mouse embryonic fibroblasts (MEFs), with etoposide leads to a time- and dose-dependent increase in γH2AX levels, confirming the presence of DNA damage. researchgate.netmdpi.com
Furthermore, immunoblotting reveals the activation of key DDR proteins. In response to etoposide, the ATM kinase is activated via autophosphorylation at serine 1981 (p-ATM). researchgate.net Activated ATM, in turn, phosphorylates downstream targets, including the tumor suppressor protein p53 at serine 15 and the checkpoint kinase CHK2 at threonine 68. researchgate.netnih.gov This cascade initiates cell cycle arrest and can lead to apoptosis. The induction of apoptosis is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspases, such as caspase-3 and caspase-9. nih.govresearchgate.netspandidos-publications.com
Table 2: Key Proteins Analyzed by Immunoblotting in Etoposide-Treated Cells
| Protein | Function/Role | Observation After Etoposide Treatment | Reference(s) |
| γH2AX (Ser139) | Marker of DNA double-strand breaks | Increased levels | researchgate.netmdpi.comnih.gov |
| p-ATM (Ser1981) | Activated DDR kinase | Increased phosphorylation | researchgate.net |
| p-p53 (Ser15) | Activated tumor suppressor | Increased phosphorylation | researchgate.net |
| p-CHK2 (Thr68) | Activated checkpoint kinase | Increased phosphorylation | nih.gov |
| Cleaved PARP1 | Marker of apoptosis | Increased levels of cleaved fragment | researchgate.net |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increased levels of cleaved (active) form | nih.gov |
| PUMA | Pro-apoptotic p53 target gene | Upregulated protein expression | nih.gov |
| p21CIP1/WAF1 | Cell cycle inhibitor, p53 target | Upregulated protein expression | nih.gov |
Gene expression analysis, using techniques like RNA sequencing (RNA-seq) and DNA microarrays, provides a global view of the transcriptional changes induced by etoposide. Studies in MCF7 breast cancer cells have shown that while etoposide does not cause a global shutdown of transcription, it significantly alters the expression of a specific subset of genes. nih.gov For instance, after a 2-hour treatment, RNA-seq analysis identified hundreds of differentially expressed genes, with more being upregulated than downregulated. nih.gov
Pathway analysis of these differentially expressed genes reveals that etoposide-induced DNA damage affects multiple cellular processes beyond the canonical DDR. nih.gov In colorectal cancer cell lines, microarray analysis showed that etoposide treatment led to the downregulation of genes involved in cell cycle and metabolism-related pathways, while upregulating genes associated with necroptosis and oncogenic pathways. researchgate.net Specific genes identified as consistently altered across different studies and cell lines include those involved in apoptosis (e.g., FAS), cell cycle regulation (PLK2), and transcription (JUN). researchgate.netresearchgate.net In follicular lymphoma cell lines, etoposide was shown to induce p53-dependent genes like GADD45. researchgate.net These analyses are crucial for identifying novel genes and pathways that mediate cellular sensitivity or resistance to etoposide. aacrjournals.org
Future Directions and Emerging Research Areas
Elucidating Etoposide's Role in Specific Cellular Contexts (beyond TopoII inhibition)
Beyond its canonical function as a TopoII poison, etoposide's interaction with other cellular components and pathways is a critical area of emerging research. These non-canonical mechanisms may contribute to both its therapeutic efficacy and its associated toxicities.
Mitochondrial Interactions: Etoposide (B1684455) has been shown to induce significant mitochondrial damage and dysfunction. nih.govresearchgate.net Research indicates that the drug can lead to morphological changes in mitochondrial membranes, loss of mitochondrial membrane potential, and increased production of reactive oxygen species (ROS). nih.govashpublications.org This mitochondrial-dependent cell death pathway can be initiated even at low concentrations of etoposide and appears to be independent of p53's transcriptional functions, suggesting a direct or alternative pathway of action at the mitochondria. drugbank.comresearchgate.net Paradoxically, some studies also report that etoposide treatment can trigger an increase in mitochondrial biogenesis, a process dependent on the ATM kinase, suggesting a complex cellular response to the drug-induced stress. thebiogrid.org A deeper understanding of these mitochondrial effects is crucial, as they may be linked to both the drug's cell-killing ability and its cardiotoxic side effects.
Understanding Differential Effects of Etoposide Isomers and Metabolites in Research
Etoposide is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. Furthermore, its metabolites can exhibit distinct and potent biological effects that contribute significantly to both its therapeutic action and its potential for inducing secondary malignancies.
Isomeric Activity: Etoposide is administered as the trans-lactone isomer, which is the biologically active form. researchgate.net This trans-isomer can convert to the inactive cis-lactone form in a slightly basic environment. researchgate.net The picrolactone (cis) isomer of etoposide has been shown to have minimal cytotoxic activity. nih.gov This highlights the critical importance of stereochemistry for the drug's interaction with its TopoII target. Future research into stabilizing the trans-conformation or understanding the specific factors that promote isomerization could lead to more effective formulations.
Metabolite Activity: Etoposide is metabolized in the body by enzymes such as CYP3A4 and CYP3A5 to form catechol and quinone metabolites. nih.gov Research has shown that these metabolites, particularly etoposide quinone, can be several times more effective than the parent compound at inducing TopoII-mediated DNA double-strand breaks. nih.gov This enhanced activity is believed to contribute significantly to the development of therapy-related secondary leukemias, a serious long-term risk associated with etoposide treatment. nih.govmdpi.com The quinone metabolite can interact with cellular proteins beyond TopoII, potentially altering key signaling pathways involved in cell proliferation and differentiation. nih.gov A comprehensive understanding of the formation, stability, and specific cellular targets of these active metabolites is essential for developing strategies to mitigate the risk of secondary cancers while preserving therapeutic efficacy.
| Compound Form | Primary Biological Activity | Known Research Findings |
|---|---|---|
| Etoposide (trans-isomer) | Active | Inhibits Topoisomerase II, leading to DNA strand breaks and apoptosis. nih.gov |
| Etoposide (cis-isomer) | Inactive/Minimal Cytotoxicity | Can form from the trans-isomer in slightly basic conditions; lacks significant anti-cancer activity. researchgate.netnih.gov |
| Etoposide Catechol | Active Metabolite | Intermediate in the formation of Etoposide Quinone. nih.gov |
| Etoposide Quinone | Highly Active Metabolite | More potent than etoposide in inducing DNA breaks; implicated in therapy-related secondary leukemias. nih.gov |
Development of Next-Generation Preclinical Models for Etoposide Studies
To bridge the gap between laboratory findings and clinical reality, researchers are increasingly turning to advanced preclinical models that more accurately recapitulate human tumors and their microenvironment. These models are crucial for studying etoposide's mechanisms of action, predicting patient response, and investigating the development of resistance and long-term toxicities.
Patient-Derived Xenografts (PDXs) and Organoids (PDOs): PDX models, created by implanting patient tumor fragments into immunodeficient mice, and patient-derived organoids (PDOs), which are 3D cultures of tumor cells, are proving invaluable. nih.govmdpi.com These models retain the cellular and molecular heterogeneity of the original tumor, making them superior platforms for testing drug sensitivity. nih.govmdpi.com Studies using SCLC organoids have demonstrated differential responsiveness to etoposide, mirroring the clinical challenge of cancer recurrence. nih.gov PDOs offer a platform to investigate cancer cell plasticity, the emergence of drug-tolerant cells, and to screen for therapies that can overcome etoposide resistance. mdpi.comspringernature.com
CRISPR-Cas9 Screening: The application of genome-wide CRISPR-Cas9 screens represents a powerful, unbiased approach to identify novel genes and pathways that modulate cellular response to etoposide. nih.govashpublications.orgthebiogrid.org By systematically knocking out individual genes, researchers can pinpoint factors that confer either sensitivity or resistance to the drug. nih.govresearchgate.net This technology has already confirmed the role of known genes like TOP2A and identified new potential drug targets. nih.govashpublications.orgthebiogrid.org Integrating data from CRISPR screens with clinical data can help identify prognostic biomarkers to better tailor etoposide-containing regimens for patients. nih.govashpublications.org
Models for Studying Secondary Malignancies: A significant challenge in etoposide research is understanding and preventing therapy-related secondary leukemias, which often involve rearrangements of the MLL gene. nih.govnih.gov Developing robust in vivo and in vitro models that can accurately replicate the genetic translocations induced by etoposide and its metabolites is a key priority. Human embryonic stem cells have been used to model the effects of etoposide exposure, linking it to genomic instability and MLL breaks. nih.gov Advanced models, potentially including humanized mice with reconstituted hematopoietic systems, will be critical for dissecting the mechanisms of leukemogenesis and for testing strategies to abrogate this devastating side effect. frontiersin.org
| Model Type | Application in Etoposide Research | Key Advantages |
|---|---|---|
| Patient-Derived Xenografts (PDX) | Testing in vivo efficacy, studying resistance mechanisms. | Preserves original tumor architecture and heterogeneity. nih.gov |
| Patient-Derived Organoids (PDO) | High-throughput drug screening, modeling treatment response and plasticity. mdpi.comspringernature.com | Maintains cellular diversity; suitable for personalized medicine studies. nih.gov |
| CRISPR-Cas9 Screens | Identifying novel genes and pathways modulating etoposide sensitivity/resistance. nih.govashpublications.orgthebiogrid.org | Unbiased, genome-wide approach for target discovery. researchgate.net |
| Humanized Mouse Models | Investigating mechanisms of therapy-related secondary malignancies. frontiersin.org | Allows for the study of drug effects on a human hematopoietic system in vivo. |
Q & A
What are the primary mechanisms by which etoposide exerts its cytotoxic effects in cancer cells?
Etoposide primarily inhibits topoisomerase IIα, stabilizing DNA-topoisomerase II cleavage complexes, leading to double-strand DNA breaks and apoptosis . This process activates caspases and stress-associated signaling pathways, inducing cell cycle arrest at the G2/M phase . Notably, its inhibition of the β isoform is not linked to antitumor activity but may contribute to carcinogenic effects in humans . Methodologically, researchers validate these mechanisms using flow cytometry for cell cycle analysis, comet assays for DNA damage, and Western blotting for caspase activation .
How can researchers reconcile contradictory findings regarding etoposide's role in oxidative stress modulation (e.g., peroxynitrite scavenging vs. lack of effect on glutathione depletion)?
Etoposide directly scavenges peroxynitrite (ONOO⁻) in glucose-deprived astrocytes, reducing cytotoxicity, but does not inhibit nitric oxide (NO), superoxide anion (O₂⁻), or hydrogen peroxide (H₂O₂) . However, it fails to prevent glutathione (GSH) depletion in H₂O₂-treated cells . These discrepancies arise from differences in experimental models (e.g., SIN-1 vs. H₂O₂ exposure) and oxidative stress markers measured. Researchers should employ targeted assays: DHR fluorescence for peroxynitrite, Clark electrodes for NO, and monochlorobimane for GSH . Statistical methods like two-way ANOVA with post-hoc tests are critical for distinguishing context-specific effects .
What experimental approaches are recommended for quantifying etoposide's impact on cell cycle progression and oxidative stress in astrocytes?
- Cell cycle analysis : Use flow cytometry with propidium iodide staining to assess G1/S or G2/M arrest .
- Oxidative stress markers :
- Statistical validation : Apply ANOVA with Scheffé’s post-hoc test for multi-group comparisons .
How does the differential inhibition of topoisomerase II alpha and beta isoforms by etoposide influence experimental design in oncology research?
Topoisomerase IIα inhibition drives etoposide’s antitumor effects, while β isoform inhibition is associated with secondary malignancies . Researchers must design isoform-specific studies using:
- Knockout models : CRISPR/Cas9-mediated deletion of TOP2A or TOP2B to isolate isoform contributions.
- Molecular docking : Analyze etoposide’s binding affinity to α vs. β isoforms using PDB structures (e.g., 3QX3) .
- Pharmacokinetic profiling : Compare dose-dependent α/β inhibition via in vitro topoisomerase activity assays .
What in vitro models are commonly used to study etoposide's cytoprotective effects against peroxynitrite toxicity?
- Astrocyte cultures : Rat prefrontal cortex astrocytes exposed to SIN-1 (peroxynitrite donor) and glucose deprivation (GD) .
- Key endpoints :
- Controls : Include ciclopirox (mitochondrial protector) and mimosine (peroxynitrite scavenger) to differentiate mechanisms .
How should researchers design dose-response studies to evaluate etoposide's efficacy in preclinical models, considering schedule-dependent effects?
- Dose optimization : Reference clinical data (e.g., 50–100 mg/m²/day for 3–21 days) to establish effective dose intensity (e.g., 175–292 mg·m⁻²·week⁻¹) .
- Schedule dependency : Compare continuous vs. fractionated dosing (e.g., 24-hour infusion vs. 5-day infusions) to mimic clinical efficacy .
- Outcome metrics : Use response rates (e.g., 20–48% in ovarian cancer models) and toxicity profiles (e.g., bone marrow suppression) .
What methodological challenges arise when investigating etoposide's dual role as a cytoprotectant and chemotherapeutic agent?
- Context-dependent effects : In cancer cells, etoposide induces apoptosis via DNA damage, while in astrocytes, it scavenges peroxynitrite without cell cycle interference .
- Experimental controls : Include isoform-specific topoisomerase inhibitors (e.g., dexrazoxane for α isoform) and oxidative stress inducers (e.g., SIN-1) .
- Data interpretation : Use mixed-effects models to account for variability between cell types and stress conditions .
How can researchers address ethical and methodological concerns in etoposide studies involving secondary carcinogenicity risks?
- Long-term assays : Monitor secondary malignancies in in vivo models using tumorigenicity assays (e.g., soft agar colony formation).
- Ethical frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance preclinical benefits and carcinogenicity risks .
- Reporting standards : Adhere to WHO guidelines for toxicity grading and response reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
